2,5-Dibromo-4-iodopyridine (CAS: 1061357-86-5) is a polyhalogenated heterocyclic building block engineered for advanced organic synthesis and medicinal chemistry. The compound features a pyridine core decorated with three halogen atoms, strategically positioned to offer a distinct gradient of reactivity. The carbon-iodine (C-I) bond at the 4-position is highly activated toward oxidative addition, while the carbon-bromine (C-Br) bonds at the 2- and 5-positions provide secondary and tertiary sites for functionalization. For procurement teams and process chemists, the primary value of this specific compound lies in its programmable nature; it serves as a pre-installed orthogonal scaffold that eliminates the need for complex protecting group strategies or hazardous cryogenic metalation steps during the synthesis of complex pharmaceuticals and advanced materials [1].
Substituting 2,5-dibromo-4-iodopyridine with cheaper, uniform analogs like 2,4,5-tribromopyridine or 2,5-dibromopyridine introduces severe process inefficiencies. In palladium-catalyzed cross-couplings, 2,4,5-tribromopyridine suffers from competitive reactivity between the 2- and 4-positions, resulting in complex mixtures of regioisomers that require solvent-intensive chromatographic separation and drastically reduce the yield of the desired target. Alternatively, utilizing 2,5-dibromopyridine to achieve a 4-substituted product requires directed ortho-lithiation using strong, moisture-sensitive bases (e.g., LDA) at strictly controlled cryogenic temperatures (-78 °C). This introduces significant scale-up bottlenecks, increases energy consumption, and risks halogen-dance side reactions, making the pre-iodinated 2,5-dibromo-4-iodopyridine a highly scalable option for reproducible manufacturing [1].
In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C-I bond at the 4-position of 2,5-dibromo-4-iodopyridine undergoes oxidative addition significantly faster than the adjacent C-Br bonds. This inherent reactivity gradient provides >95% regiocontrol for C-4 mono-substitution. In contrast, utilizing 2,4,5-tribromopyridine results in competitive insertion at the activated C-2 position, typically yielding a nearly 1:1 mixture of C-2 and C-4 substituted products that requires arduous chromatographic separation .
| Evidence Dimension | Regioselective mono-substitution yield at C-4 |
| Target Compound Data | >95% regioselectivity (direct C-I coupling) |
| Comparator Or Baseline | 2,4,5-Tribromopyridine (<60% selectivity, competitive C-2/C-4 coupling) |
| Quantified Difference | >35% improvement in regiocontrol |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl2, mild base) |
Procuring the 4-iodo variant eliminates downstream purification bottlenecks and prevents the loss of expensive boronic acid starting materials to undesired isomers.
Functionalizing the C-4 position of a pyridine ring typically requires directed ortho-lithiation. Starting from 2,5-dibromopyridine, achieving C-4 substitution necessitates the use of strong lithium bases (e.g., LDA) at strictly controlled cryogenic temperatures (-78 °C) to prevent halogen-dance rearrangements. By procuring 2,5-dibromo-4-iodopyridine, the C-4 position is pre-activated, allowing direct functionalization at ambient to mild reflux temperatures (20–60 °C)[1].
| Evidence Dimension | Operating temperature for C-4 functionalization |
| Target Compound Data | 20 °C to 60 °C (direct cross-coupling) |
| Comparator Or Baseline | 2,5-Dibromopyridine (-78 °C via directed ortho-lithiation) |
| Quantified Difference | ~100 °C reduction in cooling requirements |
| Conditions | Pilot-scale reactor conditions for C-4 derivatization |
Bypassing cryogenic lithiation drastically reduces energy costs and specialized reactor requirements during process scale-up.
The distinct bond dissociation energies of C-I vs. C-Br vs. C-Br(adjacent to N) in 2,5-dibromo-4-iodopyridine establish a predictable hierarchy for sequential substitutions (C-4, then C-2, then C-5). This programmable scaffold allows for three distinct functionalizations with an overall retained yield often exceeding 40%. Conversely, attempting similar sequential functionalization on a uniform tri-bromo scaffold requires complex protecting group strategies or tolerates significant yield attrition per step, frequently dropping overall yields below 15% [1].
| Evidence Dimension | Overall yield for tri-substituted pyridine synthesis |
| Target Compound Data | >40% over 3 sequential steps |
| Comparator Or Baseline | Uniform tri-halogenated pyridines (<15% overall yield) |
| Quantified Difference | >2.5x increase in overall multi-step yield |
| Conditions | Sequential Pd-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) |
A programmable reactivity gradient maximizes throughput and minimizes reagent waste when generating complex structure-activity relationship (SAR) libraries.
Because 2,5-dibromo-4-iodopyridine allows for highly regioselective coupling at the C-4 position, it serves as a direct starting material for synthesizing focal adhesion kinase (FAK) inhibitors. The C-4 position can be used to attach the core pharmacophore, while the remaining C-2 and C-5 bromines are sequentially modified to tune the molecule's electronic and steric properties without cross-reactivity [1].
In automated or parallel library synthesis, unpredictable yields and difficult purifications are major bottlenecks. The predictable, orthogonal reactivity gradient of this compound enables high-throughput, sequential cross-coupling reactions, allowing medicinal chemists to rapidly generate diverse tri-substituted pyridine libraries with minimal chromatographic intervention.
For industrial production of complex bipyridine or terpyridine ligands used in transition metal catalysis, avoiding cryogenic temperatures is crucial. Procuring this pre-iodinated scaffold allows process chemists to perform C-4 functionalizations at ambient or mild reflux conditions, bypassing the energy-intensive -78 °C lithiation steps required when starting from 2,5-dibromopyridine [2].